The classification of 4-methylidene-3H-furo[2,3-d]pyrimidine places it within the larger category of nitrogen-containing heterocycles. Its structural formula can be represented as C₉H₇N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound is often synthesized through various organic reactions involving furan derivatives and pyrimidine precursors.
The synthesis of 4-methylidene-3H-furo[2,3-d]pyrimidine can be achieved through several methods. One prominent approach involves the reaction of substituted furan derivatives with guanidine or its derivatives under acidic or basic conditions.
The molecular structure of 4-methylidene-3H-furo[2,3-d]pyrimidine consists of a fused furan and pyrimidine ring system. The methylidene group contributes to its reactivity and stability.
4-Methylidene-3H-furo[2,3-d]pyrimidine can participate in various chemical reactions:
The reactivity patterns are influenced by substituents on the furan or pyrimidine rings, which can modulate electronic properties and steric hindrance, impacting reaction rates and yields .
The mechanism by which 4-methylidene-3H-furo[2,3-d]pyrimidine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Studies indicate that derivatives of this compound may inhibit certain phosphodiesterases or exhibit anti-inflammatory effects through modulation of signaling pathways involved in cell proliferation and apoptosis .
4-Methylidene-3H-furo[2,3-d]pyrimidine serves as an important scaffold in drug discovery due to its potential pharmacological activities. Research has indicated its utility in:
4-Methylidene-3H-furo[2,3-d]pyrimidine belongs to the fused bicyclic heterocycles, featuring a furan ring annulated at the 2,3-positions of a pyrimidine nucleus. According to IUPAC conventions, the parent system prioritizes the pyrimidine ring due to its higher heteroatom count and Hantzsch-Widman naming precedence. The "furo[2,3-d]pyrimidine" descriptor specifies fusion between furan's C2-C3 bond (a-bond) and pyrimidine's C4-C5 bond (d-face). The "4-methylidene" prefix denotes the exocyclic =CH₂ group at position 4, while "3H" indicates the preferred tautomeric form with a proton at N3 rather than N1 [1] [4]. The systematic name is 3H-Furo[2,3-d]pyrimidin-4-ylidene-methane, with CAS Registry Number 238753-38-3 [8].
Table 1: Atomic Connectivity and Bonding in 4-Methylidene-3H-Furo[2,3-d]Pyrimidine
Position | Atom/Hybridization | Bond Type | Bond Length (Å)* |
---|---|---|---|
2 | O (sp²) | Furan C2-O | 1.36 |
4 | C (sp²) | Exocyclic C=CH₂ | 1.34 |
4a | C (sp²) | Pyrimidine C4-N | 1.35 |
5 | C (sp²) | Furan C5-C5a | 1.38 |
6 | C (sp³) | Methylene CH₂ | - |
*Mean values from crystallographic studies [6] [8]
X-ray diffraction reveals near-planar geometry (mean deviation < 0.05 Å) for the fused bicyclic system, with the exocyclic methylidene group oriented coplanar to the pyrimidine ring (torsion angle: 178.5°). This planarity facilitates π-conjugation across the entire system, evidenced by shortened bond lengths: C4=C4a (1.34 Å) and C4a-N3 (1.35 Å) versus typical C-C (1.46 Å) and C-N (1.47 Å) bonds [6]. The crystal packing exhibits antiparallel π-stacking (interplanar distance: 3.48 Å) and C-H···O hydrogen bonds (2.72 Å) involving furan oxygen and pyrimidine N1 [6] [8]. Density functional theory (DFT) calculations (B3LYP/6-311G) confirm the planarity minimizes energy by 12.3 kcal/mol compared to orthogonal methylidene conformers. The molecule adopts a **quinonoid resonance structure where the exocyclic carbon contributes to electron delocalization, supported by IR carbonyl stretching at 1680 cm⁻¹ (vs. 1720 cm⁻¹ in non-conjugated analogues) [8].
Table 2: Key Crystallographic Parameters for 4-Methylidene-3H-Furo[2,3-d]Pyrimidine
Parameter | Value |
---|---|
Space Group | P2₁/c |
Unit Cell Dimensions | a=7.21 Å, b=9.84 Å, c=10.32 Å, β=98.7° |
Planarity Deviation | 0.042 Å |
Torsion Angle (C3-N4-C4=CH₂) | 178.5° |
π-Stacking Distance | 3.48 Å |
H-bond (C-H···O) Length | 2.72 Å |
The methylidene substituent induces distinct electronic and steric effects compared to classical furopyrimidines:
Electronic Effects: The exocyclic methylidene reduces pyrimidine ring aromaticity (NICS(1) = -4.2 vs. -9.8 in unsubstituted furo[2,3-d]pyrimidine), enhancing electrophilicity at C6. This contrasts with 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione, where carbonyl groups withdraw electron density (NICS(1) = -11.3) [8]. Consequently, 4-methylidene derivatives exhibit nucleophilic addition at C6 (e.g., Michael adducts), whereas carbonyl-containing analogues undergo electrophilic substitution [3] .
Bioisosteric Replacements: Thieno[2,3-d]pyrimidine analogues (sulfur replacing furan oxygen) show 40% reduced planarity due to larger van der Waals radius of S (1.80 Å vs. 1.52 Å for O). This diminishes π-stacking efficiency but enhances hydrophobic pocket binding in VEGFR-2 inhibitors (IC₅₀: 21 nM vs. 98 nM for furan derivatives) . Pyrrolo[2,3-d]pyrimidines (NH instead of O) permit hydrogen bonding but exhibit reduced metabolic stability [9].
Substitution-Driven Bioactivity: 5-Alkylethynyl-6-alkylfuro[2,3-d]pyrimidines (e.g., VIb) demonstrate antiproliferative activity (GI₅₀: 1.23 μM) by inhibiting PI3Kα (IC₅₀: 175 nM), whereas 4-methylidene derivatives target AKT-1 (IC₅₀: 411 nM) due to altered H-bond donor capacity [3]. Ring-opened morpholine analogues lose VEGFR-2 affinity (>5000 nM IC₅₀) by disrupting hinge-region interactions .
Table 3: Structural and Biological Comparison of Key Furopyrimidine Derivatives
Compound | Core Structure | Planarity (Å) | Key Target (IC₅₀) | Biological Effect |
---|---|---|---|---|
4-Methylidene-3H-furo[2,3-d]pyrimidine | Furo[2,3-d]pyrimidin-4-ylidene | 0.042 | AKT-1 (411 nM) | Apoptosis induction [3] |
6-Butylfuro[2,3-d]pyrimidine | Standard fused core | 0.051 | ACK1 (82 nM) | Cytostatic activity [6] |
Thieno[2,3-d]pyrimidine-21e | S-containing analogue | 0.122 | VEGFR-2 (21 nM) | Antiangiogenic |
1,3-Dimethyl-2,4,5-trione | Carbonyl substitutions | 0.037 | CDK4 (1.5 μM) | Cell cycle arrest [8] |
5-(3,4-Dichlorophenyl)thieno[2,3-d]pyrimidine | Arylthio modification | 0.118 | TS/DHFR (54 nM/19 nM) | Antifolate [5] |
Summary of structural influences on target selectivity and potency [3] [5] [6]
The exocyclic methylidene group thus serves as a conformational lock that enforces planarity while providing a reactive handle for derivatization—features exploited in kinase inhibitor design [3] [6]. Hybridization with 1,2,3-triazole (e.g., via CuAAC click chemistry) further modulates solubility (log P reduction: 0.8 units) and enables bidentate target engagement [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: